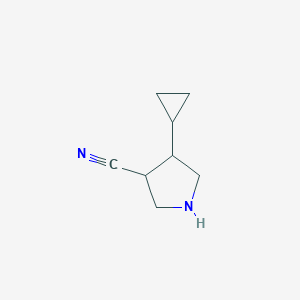
4-叠氮四氢-2H-噻喃
描述
4-Azidotetrahydro-2H-thiopyran is a heterocyclic compound characterized by the presence of a sulfur atom within its ring structure. This compound is a derivative of thiopyran, which is a sulfur analog of pyran. The azido group (-N3) attached to the thiopyran ring imparts unique chemical properties to the molecule, making it a valuable compound in various scientific and industrial applications.
科学研究应用
4-Azidotetrahydro-2H-thiopyran finds applications in several scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of biological systems, particularly in the development of new pharmaceuticals.
Industry: The compound is utilized in the production of specialty chemicals and materials.
作用机制
Target of Action
It’s known that tetrahydro-4h-thiopyran-4-ones, a related class of compounds, are employed in organic synthesis to access stable free spirocyclic nitroxyl radicals, photosemiconductors, electrochromic materials, synthetic analogs of natural compounds, and biologically active substances .
Mode of Action
Related compounds, such as tetrahydro-4h-thiopyran-4-ones, are usually involved in substitution reactions at the α-position to the carbonyl group and transformations with the participation of the carbonyl group or a sulfur atom .
Biochemical Pathways
Related compounds, such as tetrahydro-4h-thiopyran-4-ones, are known to participate in multicomponent reactions, consistent with the principles of green chemistry .
Result of Action
Related compounds have shown significant anticonvulsant activity in certain models .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-azidotetrahydro-2H-thiopyran typically involves the reaction of thiopyran with azide sources under specific conditions. One common method is the nucleophilic substitution reaction, where a suitable leaving group on the thiopyran ring is replaced by an azide ion (N3-). The reaction conditions often require the use of a strong base and a polar solvent to facilitate the substitution process.
Industrial Production Methods: In an industrial setting, the production of 4-azidotetrahydro-2H-thiopyran may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Safety measures are crucial due to the potentially hazardous nature of azides.
化学反应分析
Types of Reactions: 4-Azidotetrahydro-2H-thiopyran can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions are common, with reagents like sodium azide (NaN3) being used to introduce the azido group.
Major Products Formed:
Oxidation: The oxidation of 4-azidotetrahydro-2H-thiopyran can yield sulfoxides or sulfones, depending on the extent of oxidation.
Reduction: Reduction reactions can produce amines or other reduced derivatives.
Substitution: Substitution reactions can lead to the formation of various azido-substituted thiopyran derivatives.
相似化合物的比较
4-Azidotetrahydro-2H-thiopyran is unique due to its combination of the thiopyran ring and the azido group. Similar compounds include:
Thiopyran: The parent compound without the azido group.
Azidotetrahydrothiophene: A related compound with a different ring structure.
Azidopyridine: A compound with a pyridine ring and an azido group.
These compounds differ in their chemical properties and applications, highlighting the uniqueness of 4-azidotetrahydro-2H-thiopyran.
属性
IUPAC Name |
4-azidothiane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3S/c6-8-7-5-1-3-9-4-2-5/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFFXAOGZXDWJLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-(3-Ethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-amine](/img/structure/B1488477.png)






![2-(2-aminoethyl)-8,9-dihydro-2H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-1(7H)-one](/img/structure/B1488486.png)
![6-Ethyl-4-hydroxypyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1488487.png)



